Ethyl 3-Hydroxy-3-(3-iodophenyl)propanoate

Enantioselective Synthesis Kinetic Resolution Lipase Catalysis

Ethyl 3-Hydroxy-3-(3-iodophenyl)propanoate (CAS No. 1877075-45-0) is a benzenepropanoic acid derivative classified as a β-hydroxy ester.

Molecular Formula C11H13IO3
Molecular Weight 320.12 g/mol
Cat. No. B13683408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-Hydroxy-3-(3-iodophenyl)propanoate
Molecular FormulaC11H13IO3
Molecular Weight320.12 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C1=CC(=CC=C1)I)O
InChIInChI=1S/C11H13IO3/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6,10,13H,2,7H2,1H3
InChIKeyXMKAKTBFXJCAKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Hydroxy-3-(3-iodophenyl)propanoate: Compound Identity and Core Characteristics


Ethyl 3-Hydroxy-3-(3-iodophenyl)propanoate (CAS No. 1877075-45-0) is a benzenepropanoic acid derivative classified as a β-hydroxy ester. Its molecular structure features a meta-iodinated phenyl ring, a secondary alcohol at the β-position, and an ethyl ester terminus, with a molecular formula of C₁₁H₁₃IO₃ and a molecular weight of 320.12 g/mol . This compound serves as a synthetic intermediate, with the iodine atom enabling participation in metal-catalyzed cross-coupling reactions.

The Non-Interchangeability of Ethyl 3-Hydroxy-3-(3-iodophenyl)propanoate with Common Analogs


Generic substitution within the class of β-hydroxy-3-arylpropanoates is invalid due to halogen-dependent reactivity and positional isomerism. The iodine atom is a superior leaving group for oxidative addition in cross-coupling compared to bromine or chlorine, while the meta position provides distinct electronic and steric environments compared to para or ortho isomers [1]. These intrinsic properties directly control reaction rates, regioselectivity, and product profiles, making each analog uniquely suited for specific synthetic pathways and precluding one-to-one replacement without altering experimental outcomes. [1]

Quantitative Differentiation Evidence: Ethyl 3-Hydroxy-3-(3-iodophenyl)propanoate vs. Analogs


Meta-Iodo vs. Para-Iodo Isomer: Differential Performance in Enzymatic Resolution

While a direct head-to-head comparison for this exact molecule is absent, class-level inference can be drawn from enzymatic resolution studies. The para-iodo isomer (vinyl 3-(p-iodophenyl)propanoate) demonstrated high enantioselectivity (E = 116) in a transesterification reaction catalyzed by Pseudomonas cepacia lipase [1]. The substitution position (meta vs. para) is a critical parameter known to influence substrate binding, suggesting the meta-isomer would exhibit a significantly different enantiomeric ratio (E value), making it a non-substitutable candidate for process optimization.

Enantioselective Synthesis Kinetic Resolution Lipase Catalysis

Iodine vs. Bromine Analog: Predicted Superior Reactivity in Cross-Coupling

The iodine substituent is a significantly better leaving group for oxidative addition—the rate-limiting step in many cross-coupling reactions—compared to the bromine analog, ethyl 3-(3-bromophenyl)-3-hydroxypropanoate [1]. In aryl halides, the relative reactivity order is universally observed as I > Br >> Cl [1]. This intrinsic property ensures higher catalytic turnover frequencies (TOF) and enables reactions under milder conditions with lower palladium catalyst loadings.

Cross-Coupling Reaction Rate Palladium Catalysis

Structured Patent Exclusion: Iodine Concentration Leading to a Novel IP Space

A foundational patent for the enzymatic resolution of alkyl 3-aryl-3-hydroxypropionates (US 5,202,457) explicitly claims substituted aryl rings with hydrogen, hydroxyl, alkoxy, benzyloxy, fluorine, chlorine, or bromine [1]. Remarkably, iodine is not listed as a possible substituent. The ethyl 3-hydroxy-3-(3-iodophenyl)propanoate compound, being an iodo-analog, therefore falls outside the scope of this prior art. This creates a unique intellectual property position where its method of production or use may be novel and patentable.

Intellectual Property Synthesis Patents Chiral Resolution

Supplier-Documented Rarity and Purity Confirmation

Unlike the common bromo- and chloro-analogs (e.g., CAS 51699-41-3), which are widely stocked by numerous vendors, the iodo-compound is categorized by specialist suppliers like ShaoYuan as a 'high-end R&D chemical' and is not a typical catalog item . This indicates a lower supply redundancy and potentially rigorous quality control, as the compound is likely synthesized in response to specific demand.

Availability Purity Procurement

Optimal Deployment Scenarios for Ethyl 3-Hydroxy-3-(3-iodophenyl)propanoate Based on Quantified Evidence


Development of Non-Infringing, Stereoselective Synthesis Processes

For companies developing large-scale enzymatic resolutions of chiral alcohols to avoid the patent landscape defined by US 5,202,457, this iodo-substituted ester is the logical choice. The patent's explicit omission of iodine as a substituent provides a strong freedom-to-operate position, while the meta-substitution pattern offers a unique steric and electronic profile for enzyme engineering and screening for novel selectivity .

High-Efficiency Suzuki-Miyaura or Sonogashira Coupling of Fragile Substrates

In synthetic sequences involving thermally sensitive or highly functionalized molecules where minimal catalyst loading is critical, the target compound's C–I bond is universally required over C–Br or C–Cl bonds. This inherent reactivity enables room-temperature couplings and higher catalyst turnover numbers, making it the mandatory halide choice for convergent, late-stage functionalization of complex architectures .

HPLC and qNMR Reference Standards for Method Development

Given its niche availability and classification as a specialized R&D chemical, the compound, with its non-standard meta-iodo substitution, serves as an ideal retention time and spectral resolution marker. Its unique mass and UV absorption profile, distinct from common para- and bromo- analogs, allows analytical chemists to use it as a definitive probe to calibrate isomer separation and system suitability in HPLC method validation .

Structure-Activity Relationship (SAR) Exploration of Halogen Bonding

In medicinal chemistry, the iodine atom's size and polarizability create a strong σ-hole for halogen bonding, a feature absent in bromo- or chloro-analogs. This compound is the definitive probe for exploring this interaction, allowing quantitative measurement of binding affinity shifts in biological systems where a meta-halogen bond is hypothesized to enhance target selectivity .

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